molecular formula C7H12N2 B1601817 1-(Prop-2-yn-1-yl)piperazine CAS No. 52070-67-4

1-(Prop-2-yn-1-yl)piperazine

Cat. No. B1601817
Key on ui cas rn: 52070-67-4
M. Wt: 124.18 g/mol
InChI Key: GWCSATTUAOHJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07645754B2

Procedure details

Propargyl bromide (1.19 g, 10 mmol) and piperazine (8.61 g, 100 mmol) were dissolved in THF (90 ml). Stir under N2 and reflux for 4 h. Remove solvent and dissolve in 40 ml of H2O. Extracted with 4×40 ml of EtOAc, washed with 2×15 ml of brine, dried over MgSO4. After solvent was removed, brownish solid 29.83 (285 mg, 23% yield) was obtained. 1H NMR (CDCl3, 200 MHz): δ=2.28 (t, 1H, J=2.4 Hz), 2.56 (m, 4H), 2.92 (m, 4H), 3.30 (d, 2H, J=2.6 Hz).
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
8.61 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
23%

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]#[CH:3].[NH:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1>C1COCC1.O>[CH2:1]([N:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1)[C:2]#[CH:3]

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
8.61 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
Extracted with 4×40 ml of EtOAc
WASH
Type
WASH
Details
washed with 2×15 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After solvent was removed

Outcomes

Product
Name
Type
product
Smiles
C(C#C)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 285 mg
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 22.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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